molecular formula C8H4BrF3O B1351150 2,4,5-Trifluorophenacyl bromide CAS No. 193977-34-3

2,4,5-Trifluorophenacyl bromide

Cat. No. B1351150
M. Wt: 253.02 g/mol
InChI Key: FUXKXNLPKBSNNE-UHFFFAOYSA-N
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Description

2,4,5-Trifluorophenacyl bromide is a chemical compound with the CAS Number: 193977-34-31. Its molecular weight is 253.021 and its IUPAC name is 2-bromo-1-(2,4,5-trifluorophenyl)ethanone1. It is a solid at room temperature1.



Synthesis Analysis

Unfortunately, specific synthesis methods for 2,4,5-Trifluorophenacyl bromide were not found in the search results. However, it’s worth noting that phenacyl bromide compounds can generally be synthesized through the reaction of the corresponding phenacyl alcohol with hydrobromic acid2.



Molecular Structure Analysis

The molecular formula of 2,4,5-Trifluorophenacyl bromide is C8H4BrF3O1. The InChI code is 1S/C8H4BrF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H21.



Chemical Reactions Analysis

Specific chemical reactions involving 2,4,5-Trifluorophenacyl bromide were not found in the search results. However, as a bromide compound, it may participate in various substitution and elimination reactions.



Physical And Chemical Properties Analysis

2,4,5-Trifluorophenacyl bromide is a solid at room temperature1. It has a boiling point of 58-60°C1. It should be stored at 2-8°C1. The purity of the compound is 98%1.


Scientific Research Applications

Synthesis and Chemical Engineering

2,4,5-Trifluorophenacyl bromide is a key intermediate in the synthesis of other fluorinated compounds, which are valuable in pharmaceutical industry and material science. A study outlined a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid from 2,4,5-trifluorobromobenzene, demonstrating the utility of 2,4,5-trifluorophenacyl bromide derivatives in facilitating efficient and high-yield chemical transformations (Deng et al., 2015).

Spectroscopic Properties and Antipathogenic Activity

The compound's derivatives have been studied for their spectroscopic properties and antipathogenic activity, indicating its role in the development of new materials and potential antimicrobial agents. One study highlighted the synthesis and characterization of thiourea derivatives of 2,4,5-trifluorophenacyl bromide, which exhibited significant antipathogenic activity against bacterial strains (Limban et al., 2011).

Novel Synthetic Routes

Innovative synthetic routes have been developed using 2,4,5-trifluorophenacyl bromide derivatives, such as the stereospecific synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol from D-mannitol, showcasing the compound's versatility in organic synthesis (Aktaş et al., 2015).

Analytical Chemistry Applications

In analytical chemistry, 2,4,5-trifluorophenacyl bromide derivatives have been used in HPLC separation techniques, such as in the separation of positional isomers of trifluorophenylacetic acid, highlighting its importance in analytical methodologies for quality control and process development in pharmaceuticals (Pinto et al., 2005).

Environmental Impact Studies

Furthermore, research has been conducted on the environmental concentrations and toxicology of brominated phenols, including analogs and derivatives related to 2,4,5-trifluorophenacyl bromide, to understand their presence and impact in the environment, indicating the compound's relevance in environmental science (Koch & Sures, 2018).

Future Directions

No specific future directions or applications for 2,4,5-Trifluorophenacyl bromide were found in the search results. However, given its structural properties, it could potentially be used in the synthesis of other fluorinated organic compounds.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

2-bromo-1-(2,4,5-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXKXNLPKBSNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382490
Record name 2,4,5-Trifluorophenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorophenacyl bromide

CAS RN

193977-34-3
Record name 2,4,5-Trifluorophenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L 3-neck round bottom flask was charged with 2′,4′,5′-trifluorophenylacetophenone (49.7 g, 285 mmol) and DCM (350 mL). The flask was equipped with a 250 mL dropping funnel that contained a solution of bromine (14.6 mL, 283 mmol) in DCM (125 mL). This solution was added to the reaction flask over about 1 h at about 23° C. Once addition of the solution was complete, the reaction mixture was stirred for about 1 h at ambient temperature. Ice water was added to the reaction flask and the mixture was stirred for about 15 min. The layers were separated and the organic solution was then washed with water and brine, dried over MgSO4, filtered, and the solvent was removed under reduced pressure to give the title compound as a pale yellow solid (70.3 g, 97%): LC/MS (Table 1, Method d) Rt=2.20 min; MS m/z 251.0 (M+H)+.
Quantity
49.7 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

A 1 L 3-neck round bottom flask was charged with 1-(2,4,5-trifluorophenyl)ethanone (49.7 g, 285 mmol) and DCM (350 mL). The flask was equipped with a 250 mL dropping funnel that contained a solution of bromine (14.6 mL, 283 mmol) in DCM (125 mL). This solution was added to the reaction flask over about 1 h at about 23° C. Once addition of the solution was complete, the reaction mixture was stirred for about 1 h at about 23° C. Ice water was added to the reaction flask and the layers were stirred for about 15 min. The layers were separated and the organic solution was then washed with water and brine, dried over MgSO4, filtered, and the solvent was removed under reduced pressure to give the title compound as a pale yellow solid (70.3 g, 97%): LC/MS (Table 1, Method b) Rt=2.20 min; MS m/z 251.0 (M+H)+.
Quantity
49.7 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Yield
97%

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